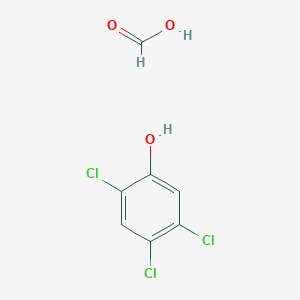

Phenol, 2,4,5-trichloro-, formate

Vue d'ensemble

Description

Phenol, 2,4,5-trichloro-, formate is a chemical compound with the molecular formula C7H3Cl3O2. It is a derivative of phenol where three chlorine atoms are substituted at the 2, 4, and 5 positions, and a formate group is attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenol, 2,4,5-trichloro-, formate can be synthesized through the formylation of 2,4,5-trichlorophenol. One common method involves the use of formamidine acetate and acetic anhydride as reagents. This reaction does not require high temperatures or the addition of strong acids or bases, making it a relatively mild and efficient process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these industrial processes are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

Phenol, 2,4,5-trichloro-, formate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the formate group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Strong nucleophiles like sodium methoxide or potassium hydroxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted phenols.

Applications De Recherche Scientifique

Applications in Scientific Research

Phenol, 2,4,5-trichloro-, formate has diverse applications across multiple scientific disciplines:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds. The presence of chlorine substituents allows for further chemical modifications through electrophilic and nucleophilic reactions. This compound can undergo oxidation to yield chlorinated quinones or reduction to form alcohols or amines.

Biology

- Toxicological Studies : Researchers utilize this compound to explore the effects of chlorinated phenols on biological systems. Studies have shown that chlorinated phenols can disrupt endocrine functions and exhibit cytotoxicity in various cell types. The mechanism of action typically involves interaction with cellular enzymes and proteins, leading to biochemical alterations .

Environmental Science

- Pollution Studies : Phenol derivatives are often studied for their environmental impact. This compound has been detected in environmental samples, prompting research into its degradation pathways and potential ecological effects. Understanding its persistence and bioaccumulation is crucial for assessing risks associated with chlorinated phenols in ecosystems .

Industrial Applications

- Pesticide Production : This compound is integral in the manufacture of pesticides and herbicides. Specifically, it is used as an intermediate for synthesizing compounds like 2,4,5-trichlorophenoxyacetic acid (a herbicide) and other agricultural chemicals .

Uniqueness of this compound

The distinctive substitution pattern of this compound enhances its utility in both synthetic chemistry and biological research. Its ability to undergo various chemical reactions while maintaining stability makes it particularly valuable.

Case Study 1: Toxicological Impact on Aquatic Life

A study conducted on the effects of phenol derivatives on fish species revealed that exposure to this compound resulted in significant behavioral changes and mortality rates compared to controls. The findings highlighted the need for stringent regulations regarding the discharge of chlorinated phenols into aquatic environments.

Case Study 2: Synthesis of Herbicides

Research focusing on the synthesis of herbicides from phenolic intermediates demonstrated that utilizing this compound improved yield and efficacy compared to traditional methods. This study emphasized its role as a critical precursor in agricultural chemistry.

Mécanisme D'action

The mechanism of action of phenol, 2,4,5-trichloro-, formate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Phenol, 2,4,5-trichloro-, formate can be compared with other chlorinated phenols such as:

- 2,4,6-Trichlorophenol

- 2,3,4,6-Tetrachlorophenol

- Pentachlorophenol

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the formate group, which imparts unique chemical and physical properties. These properties make it particularly useful in certain industrial and research applications .

Activité Biologique

Phenol, 2,4,5-trichloro-, commonly known as 2,4,5-trichlorophenol (TCP), is an organochlorine compound with significant biological activity. It has been utilized historically as a fungicide and herbicide and is a precursor in the synthesis of various chlorinated compounds. This article delves into its biological activity, mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : C₆H₃Cl₃O

- Solubility : Highly soluble in water

- Toxicity : Moderately toxic to mammals and other organisms; classified as a neurotoxin and irritant .

TCP exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : TCP can inhibit certain enzymes involved in metabolic pathways, leading to disruptions in cellular functions.

- Formation of Reactive Metabolites : TCP is metabolized to more reactive species such as trichlorobenzoquinone (TCBQ), which can form adducts with cellular proteins and DNA, contributing to its toxicity .

Antimicrobial Properties

TCP demonstrates significant antifungal and antibacterial activities. Studies indicate that TCP effectively inhibits the growth of various fungi and bacteria, which has led to its use in agricultural applications.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Candida albicans | 16 | 500 |

| Aspergillus niger | 14 | 500 |

These results highlight TCP's potential as an effective antimicrobial agent .

Toxicological Profile

The toxicological profile of TCP reveals several adverse health effects:

- Neurological Effects : TCP exposure has been linked to neurotoxic effects in both animal models and human case studies. Symptoms include headaches, dizziness, and cognitive impairments .

- Carcinogenic Potential : TCP is associated with the formation of dioxins (specifically TCDD), which are potent carcinogens. Long-term exposure has been linked to increased cancer risk in occupational settings .

Case Studies

- Occupational Exposure : A study involving workers exposed to TCP during manufacturing revealed elevated levels of TCDD congeners in their blood, correlating with increased incidences of liver tumors. This highlights the importance of monitoring exposure levels in industrial settings .

- Environmental Impact Assessment : Research conducted at National Priorities List sites indicated that TCP contamination poses significant risks to local ecosystems. Its persistence in soil and water systems can lead to bioaccumulation in aquatic organisms, impacting biodiversity .

Propriétés

IUPAC Name |

formic acid;2,4,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O.CH2O2/c7-3-1-5(9)6(10)2-4(3)8;2-1-3/h1-2,10H;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMFFEKZOJNZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20783782 | |

| Record name | Formic acid--2,4,5-trichlorophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20783782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33104-36-8 | |

| Record name | Formic acid--2,4,5-trichlorophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20783782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.